![molecular formula C17H23NO4 B5230653 diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)
diethyl {[(4-isopropylphenyl)amino]methylene}malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[(4-isopropylphenyl)amino]methylene}malonate, also known as DIMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline solid with a molecular formula of C17H21NO4 and a molecular weight of 311.35 g/mol.
Scientific Research Applications
Diethyl {[(4-isopropylphenyl)amino]methylene}malonate has shown potential applications in various scientific research fields. It has been used in the synthesis of novel molecules for drug discovery, as a fluorescent probe for imaging studies, and as a ligand for metal ion coordination chemistry. It has also been studied for its potential use in organic solar cells and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Diethyl {[(4-isopropylphenyl)amino]methylene}malonate is not fully understood. However, it is believed that the compound interacts with specific receptors or enzymes in cells, leading to changes in cellular signaling pathways and gene expression. This can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that Diethyl {[(4-isopropylphenyl)amino]methylene}malonate can have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, inhibit the growth of cancer cells, and reduce oxidative stress in cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases and as an anti-viral agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Diethyl {[(4-isopropylphenyl)amino]methylene}malonate in lab experiments is its high yield and purity. This makes it a viable option for large-scale production and for use in various research applications. However, one limitation is that the compound is not readily available commercially and must be synthesized in the lab. This can be time-consuming and costly.
Future Directions
There are several future directions for research on Diethyl {[(4-isopropylphenyl)amino]methylene}malonate. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. It has also been studied for its potential use in the development of new materials for solar cells and other electronic devices. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various scientific fields.
Conclusion:
In conclusion, Diethyl {[(4-isopropylphenyl)amino]methylene}malonate is a chemical compound that has shown potential applications in various scientific research fields. Its high yield and purity make it a viable option for large-scale production and for use in various research applications. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various scientific fields.
Synthesis Methods
Diethyl {[(4-isopropylphenyl)amino]methylene}malonate can be synthesized through a one-step reaction between ethyl cyanoacetate, isopropylphenylamine, and malonic acid in the presence of a base catalyst. The reaction yields the desired product with a high yield and purity, making it a viable option for large-scale production.
properties
IUPAC Name |
diethyl 2-[(4-propan-2-ylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-5-21-16(19)15(17(20)22-6-2)11-18-14-9-7-13(8-10-14)12(3)4/h7-12,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHKKXPGIKQIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ({[4-(propan-2-yl)phenyl]amino}methylidene)propanedioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(benzyloxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5230575.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)

![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)
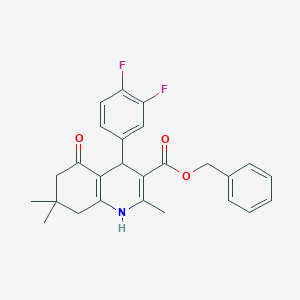
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)
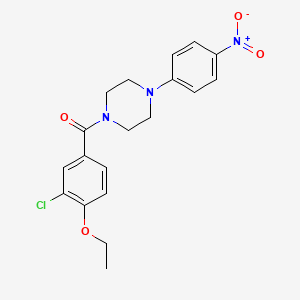
![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)
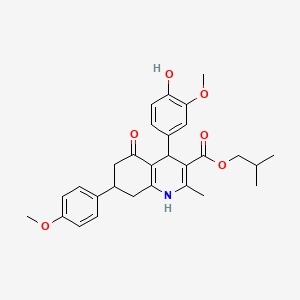
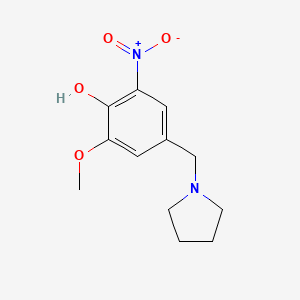

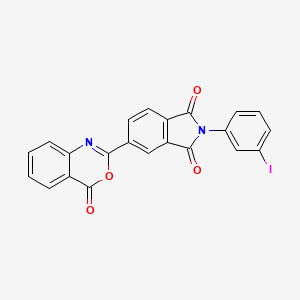
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide](/img/structure/B5230682.png)